molecular formula C14H15N3O5 B11568576 Ethyl 4-{[(2,5-dioxoimidazolidin-4-yl)acetyl]amino}benzoate

Ethyl 4-{[(2,5-dioxoimidazolidin-4-yl)acetyl]amino}benzoate

Cat. No.: B11568576
M. Wt: 305.29 g/mol
InChI Key: QSFKZQNADNMALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[2-(2,5-DIOXOIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE is a complex organic compound with a molecular formula of C17H15N3O4 This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(2,5-DIOXOIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzoic Acid Derivative: The acetylated imidazolidinone is then coupled with a benzoic acid derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-[2-(2,5-DIOXOIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(2,5-DIOXOIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety or the imidazolidinone ring using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized benzoate derivatives.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Substituted benzoate or imidazolidinone derivatives.

Scientific Research Applications

ETHYL 4-[2-(2,5-DIOXOIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound is explored for its use in the development of novel polymers and materials with unique mechanical and thermal properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(2,5-DIOXOIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds with active site residues, while the benzoate moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[2-(2,5-DIOXOIMIDAZOLIDIN-4-YL)ACETAMIDO]PHENYLACETATE: Similar structure but with a phenylacetate moiety instead of a benzoate.

    METHYL 4-[2-(2,5-DIOXOIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE: Similar structure but with a methyl ester instead of an ethyl ester.

    ETHYL 4-[2-(2,5-DIOXOIMIDAZOLIDIN-4-YL)ACETAMIDO]TOLUATE: Similar structure but with a toluate moiety instead of a benzoate.

Uniqueness

ETHYL 4-[2-(2,5-DIOXOIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and benzoate moieties enhances its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15N3O5

Molecular Weight

305.29 g/mol

IUPAC Name

ethyl 4-[[2-(2,5-dioxoimidazolidin-4-yl)acetyl]amino]benzoate

InChI

InChI=1S/C14H15N3O5/c1-2-22-13(20)8-3-5-9(6-4-8)15-11(18)7-10-12(19)17-14(21)16-10/h3-6,10H,2,7H2,1H3,(H,15,18)(H2,16,17,19,21)

InChI Key

QSFKZQNADNMALI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.